molecular formula C21H24F3NO4S B2925469 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396854-85-5

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2925469
CAS No.: 1396854-85-5
M. Wt: 443.48
InChI Key: VLACUSPLFNLOCV-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl, oxan, trifluoromethyl, and methanesulfonamide groups, which contribute to its distinctive properties.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are known to inhibit bacterial enzymes, which makes them useful as antibiotics .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Sulfonamides can cause allergic reactions in some individuals .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a drug, for example, it would need to undergo further testing and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the oxan ring, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(methyl)phenyl]methanesulfonamide
  • **N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(fluoromethyl)phenyl]methanesulfonamide

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO4S/c1-28-19-5-3-2-4-18(19)20(10-12-29-13-11-20)15-25-30(26,27)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,25H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLACUSPLFNLOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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